2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one
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Overview
Description
“2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one” is a novel heterocyclic system . It is a type of pyrrolocoumarin, a class of organic compounds that contain a pyrrole ring fused to a coumarin .
Synthesis Analysis
The synthesis of “this compound” involves classical Fischer and Sandmeyer methods . The starting materials for the synthesis are coumarin 6-isonitrosoacetamide and the methyl or ethyl pyruvate 6-coumarinylhydrazones . The synthesis process has been developed for the efficient synthesis of a series of polysubstituted dihydropyrano[3,2-b]indoles .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The structure was determined using spectroscopic data analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include various conditions for cyclization of the starting coumarin 6-isonitrosoacetamide and the methyl or ethyl pyruvate 6-coumarinylhydrazones . A highly diastereoselective [3+3] cycloaddition of indolin-3-ones with nitroallylic acetates was also developed .Properties
CAS No. |
917884-86-7 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3,7-dihydro-2H-pyrano[2,3-g]isoindol-1-one |
InChI |
InChI=1S/C11H9NO2/c13-11-10-7(6-12-11)3-4-9-8(10)2-1-5-14-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
IITYOYXHDVKKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC3=C2C(=O)NC3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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